1-(5-Aminoisoxazol-3-yl)propan-1-one

Description

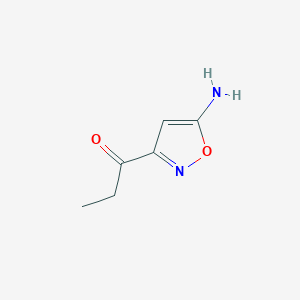

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-1,2-oxazol-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-5(9)4-3-6(7)10-8-4/h3H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPAMXRJZXQQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NOC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 5 Aminoisoxazol 3 Yl Propan 1 One

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is a key pharmacophore in various bioactive molecules, largely due to the reactivity of its N-O bond, which can be easily cleaved to form more reactive species. researchgate.net This inherent reactivity allows the isoxazole core to serve as a synthetic intermediate for the construction of other molecular frameworks.

Reductive Cleavage of the N-O Bond to Form 1,3-Amino Ketone Derivatives

A significant reaction pathway for isoxazoles is the reductive cleavage of the labile N-O bond. This transformation is a valuable synthetic tool for accessing β-amino ketones or their enaminone tautomers, which are important intermediates in organic synthesis. researchgate.netresearchgate.net Various metal-free and metal-catalyzed methods have been developed for this purpose. organic-chemistry.org

For 1-(5-Aminoisoxazol-3-yl)propan-1-one, this reductive cleavage would break the isoxazole ring to yield a derivative of a 1,3-amino ketone. This process can be achieved using methods such as catalytic hydrogenation or with reducing agents like NaBH4/NiCl2. researchgate.net For instance, a copper/diamine catalysis system has been shown to be effective for the reductive ring-cleavage of isoxazoles to yield fluoroalkylated enaminones. researchgate.net This transformation highlights the utility of the isoxazole ring as a masked form of a β-amino carbonyl system.

The general transformation can be represented as follows:

Scheme 1: General Reductive Cleavage of Isoxazole Ring| Reactant | Conditions | Product |

|---|

This cleavage is a key step in prebiotic synthesis pathways, where the reductive cleavage of an N-isoxazol-5-yl-urea moiety with a thiol and Fe(II) initiates a cascade recyclization to form pyrimidine-2,4-dione systems like uridine. acs.org

Ring-Opening and Rearrangement Reactions of the Isoxazole Core

The isoxazole ring can undergo various ring-opening and rearrangement reactions, often initiated by heat, light, or chemical reagents like bases. acs.orgbeilstein-journals.orgacs.org The cleavage of the weak N-O bond is a common initial step, leading to reactive intermediates that can rearrange into new heterocyclic or acyclic structures.

Base-promoted ring-opening is a known transformation for isoxazoles, which can lead to the formation of various products depending on the substitution pattern and reaction conditions. acs.orgbeilstein-journals.org For example, base-catalyzed rearrangements of isoxazol-5(2H)-ones have been studied extensively. acs.org In some cases, these rearrangements can be complex, involving decarbonylation and subsequent ring opening. beilstein-journals.org

Transition-metal-catalyzed reactions can also induce rearrangements. For instance, rhodium and ruthenium catalysts have been used for the enantioselective ring contraction of 5-alkoxy-substituted isoxazoles to produce chiral 2H-azirines. cell.com While not directly applicable to the C5-amino substituent of the title compound without modification, this demonstrates the potential for the isoxazole core to undergo significant structural reorganization. Another example is the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles into 2H-azirine-2-carbonyl chlorides. mdpi.com

Furthermore, treatment of isoxazoles with an electrophilic fluorinating agent can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds such as α-fluorocyanoketones. nih.gov

Transformations Involving the Primary Amino Functionality at the C5 Position

The primary amino group at the C5 position of the isoxazole ring is a key site for derivatization, behaving as a typical nucleophile.

Acylation and Amidation Reactions for Derivatization

The C5-amino group readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acylaminoisoxazoles. doi.org This reaction is a common method for producing more complex derivatives. For example, 5-aminoisoxazoles can be reacted with various benzoyl chlorides to produce 5-benzamidoisoxazoles. The reaction of 3-aminoisoxazoles with acetyl chloride (AcCl) or acetic anhydride (Ac₂O) has been shown to yield mono- and di-N-acetyl derivatives. doi.org

A general procedure for amidation involves reacting the carboxylic acid with an amine using a coupling agent or by activating the carboxylic acid, for instance, with thionyl chloride (SOCl₂). rsc.orgnih.gov

Table 1: Examples of Acylation Reactions on Aminoisoxazoles

| Amine Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| 5-Amino-3-trifluoromethylisoxazole-4-carboxylate | Acyl Chlorides | Diacylated product | |

| 3-Aminoisoxazole derivatives | Acetyl Chloride | Monoacetyl 3-aminoisoxazoles | doi.org |

Alkylation Reactions

The primary amino group at the C5 position can also be alkylated. However, the reactivity and selectivity of alkylation on amino-heterocycles can be complex. In related systems like C-amino-1,2,4-triazoles, alkylation can occur at multiple sites, including the ring nitrogen atoms and the exocyclic amino group, often with low selectivity. nih.gov For 5-aminoisoxazoles, the nucleophilicity of the amino group makes it a potential site for alkylation by reagents like alkyl halides, though competitive alkylation at the ring nitrogens is possible. The reaction conditions, including the nature of the electrophile (hardness/softness), can influence the site of attack. nih.gov Protecting the amino group, for instance as an acetylamino derivative, can be used to direct alkylation to other positions before subsequent deprotection. nih.gov

Condensation Reactions with Aldehydes and Ketones

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). researchgate.netscispace.comgsconlinepress.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. scispace.comscispace.com The formation of Schiff bases is typically reversible and may be catalyzed by acid or base. scispace.comgsconlinepress.com

Schiff bases are a versatile class of compounds with a wide range of applications. researchgate.netnih.gov The reaction of a primary amine with a carbonyl compound is a fundamental method for their synthesis. scispace.comscispace.com Aromatic aldehydes are generally more stable and effective reactants than aliphatic ones in these condensations. researchgate.net

Figure 1: General Scheme for Schiff Base Formation

This reaction is a common step in multicomponent reactions, where the in-situ formation of an imine is followed by further transformations. nih.govmdpi.com

Reactivity of the Propan-1-one Moiety

The propan-1-one side chain of this compound presents two primary sites for chemical reactions: the alpha-carbon atom (the carbon atom adjacent to the carbonyl group) and the carbonyl group itself. The isoxazole ring's electronic properties play a significant role in modulating the reactivity at these positions.

Alpha-Carbon Functionalization Reactions

The protons on the alpha-carbon of the propan-1-one moiety are acidic due to their proximity to the electron-withdrawing carbonyl group. This acidity allows for the formation of an enolate intermediate under basic conditions, which can then react with various electrophiles.

One of the fundamental reactions occurring at the alpha-carbon is halogenation . In the presence of a halogen (such as bromine or chlorine) and an acidic or basic catalyst, one or more of the alpha-hydrogens can be substituted with a halogen atom. Under acidic conditions, the reaction typically proceeds via an enol intermediate and often results in monosubstitution. In contrast, basic conditions promote the formation of an enolate and can lead to multiple halogenations due to the increased acidity of the remaining alpha-hydrogens after the first substitution.

Another important alpha-carbon functionalization is the Mannich reaction . This three-component condensation reaction involves the aminoalkylation of the alpha-carbon. In this reaction, this compound would react with a non-enolizable aldehyde, such as formaldehyde, and a primary or secondary amine, like dimethylamine, to yield a β-amino ketone, also known as a Mannich base. These products are valuable synthetic intermediates.

The Claisen-Schmidt condensation represents another key transformation involving the alpha-carbon. This reaction is a type of crossed aldol condensation where the enolate of this compound reacts with an aromatic aldehyde that lacks alpha-hydrogens, such as benzaldehyde. The reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone after a dehydration step. This reaction is a powerful tool for constructing new carbon-carbon bonds and introducing aromatic moieties.

Table 1: Examples of Alpha-Carbon Functionalization Reactions

| Reaction Name | Electrophile/Reagents | Expected Product |

| Alpha-Bromination | Br₂, Acetic Acid | 2-Bromo-1-(5-aminoisoxazol-3-yl)propan-1-one |

| Mannich Reaction | Formaldehyde, Dimethylamine | 1-(5-Aminoisoxazol-3-yl)-3-(dimethylamino)-2-methylpropan-1-one |

| Claisen-Schmidt Condensation | Benzaldehyde, NaOH | (E)-1-(5-Aminoisoxazol-3-yl)-2-methyl-3-phenylprop-2-en-1-one |

Carbonyl Group Transformations

The carbonyl group of the propan-1-one side chain is a site of rich reactivity, primarily involving nucleophilic addition reactions.

A common transformation is the reduction of the carbonyl group to a secondary alcohol. This can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice for reducing ketones in the presence of other functional groups. The reaction of this compound with sodium borohydride would yield 1-(5-aminoisoxazol-3-yl)propan-1-ol.

The carbonyl carbon is also susceptible to attack by organometallic nucleophiles, such as Grignard reagents . For example, the reaction with methylmagnesium bromide (CH₃MgBr) would lead to the formation of a tertiary alcohol after acidic workup. This reaction provides an effective method for introducing new alkyl or aryl groups at the carbonyl carbon.

Furthermore, the carbonyl group can undergo the Wittig reaction , which is a powerful method for the synthesis of alkenes. This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (Ph₃P=CH₂). The reaction of this compound with this ylide would replace the carbonyl oxygen with a methylene (B1212753) group, resulting in the formation of 3-(1-propen-2-yl)-5-aminoisoxazole. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

Table 2: Examples of Carbonyl Group Transformations

| Reaction Name | Reagent(s) | Expected Product |

| Reduction | 1. Sodium borohydride (NaBH₄)2. H₂O | 1-(5-Aminoisoxazol-3-yl)propan-1-ol |

| Grignard Reaction | 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ | 2-(5-Aminoisoxazol-3-yl)butan-2-ol |

| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(1-Methylvinyl)-5-aminoisoxazole |

Mechanistic Investigations of Reactions Involving 1 5 Aminoisoxazol 3 Yl Propan 1 One

Elucidation of Reaction Mechanisms for Isoxazole (B147169) Ring Formation

The isoxazole ring is a key structural motif in many biologically active compounds. Its synthesis is most commonly achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. For a 3,5-disubstituted isoxazole such as 1-(5-aminoisoxazol-3-yl)propan-1-one, the reaction would involve a suitably substituted nitrile oxide and an enamine or a related dipolarophile.

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive theoretical and experimental investigation. Two primary pathways are generally considered: a concerted mechanism and a stepwise mechanism.

Concerted Pathway: In a concerted [3+2] cycloaddition, the formation of the two new sigma bonds between the 1,3-dipole (nitrile oxide) and the dipolarophile occurs in a single transition state. This pathway is generally favored for many 1,3-dipolar cycloadditions and is characterized by a high degree of stereospecificity. Computational studies, often employing Density Functional Theory (DFT), have shown that for the reaction of nitrile oxides with many alkenes and alkynes, the concerted mechanism is the lower energy pathway. While a completely synchronous formation of both bonds is rare, the transition state is typically asynchronous, meaning one bond begins to form slightly before the other. nih.gov

Stepwise Pathway: A stepwise mechanism involves the formation of a zwitterionic or diradical intermediate. The reaction proceeds through an initial bond formation to give this intermediate, which then undergoes a subsequent ring-closing step to form the five-membered ring. While less common for typical nitrile oxide cycloadditions, stepwise mechanisms can become competitive, particularly with dipolarophiles that can stabilize a charge or radical, or in reactions catalyzed by certain metals. For instance, copper-catalyzed azide-alkyne cycloadditions (a related 1,3-dipolar cycloaddition) are known to proceed through a stepwise mechanism. mdpi.com In the context of isoxazole formation from β-azolyl enamines and nitrile oxides, both concerted and stepwise pathways have been considered, with theoretical studies suggesting a highly asynchronous concerted mechanism. nih.gov

For the formation of 5-aminoisoxazoles from the reaction of nitrile oxides with enamines, the high regioselectivity observed often points towards a concerted mechanism where electronic factors in the transition state direct the orientation of the dipole and dipolarophile. researchgate.net

Mechanistic Studies of N-O Bond Cleavage Reactions in Isoxazoles

The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, making isoxazoles versatile synthetic intermediates. researchgate.net This reactivity is particularly relevant for isoxazoles bearing electron-donating groups, such as the amino group in this compound, which can influence the electronic structure and stability of the ring.

Mechanistic studies of N-O bond cleavage in isoxazoles and their derivatives have revealed several pathways:

Reductive Cleavage: This is a common method for isoxazole ring opening and often proceeds via catalytic hydrogenation (e.g., using Raney nickel or Pd/C) or with reducing agents like samarium iodide (SmI2) or molybdenum hexacarbonyl [Mo(CO)6]. nih.govmdpi.com The mechanism of reductive cleavage typically involves the initial reduction of the N-O bond to generate an enamino ketone or a β-hydroxy ketone after hydrolysis of an intermediate imine. nih.gov For instance, the reductive cleavage of 2-isoxazolines with Raney nickel/AlCl3 has been shown to proceed through N-O bond scission followed by imine hydrolysis to yield β-hydroxyketones. nih.gov

Oxidative Cleavage: In some cases, the N-O bond can be cleaved under oxidative conditions. For example, treatment of isoxazoles with electrophilic fluorinating agents can lead to ring-opening fluorination via N-O bond cleavage, initiated by electrophilic attack and subsequent deprotonation. researchgate.net

Photochemical Cleavage: Photoexcitation of isoxazole can lead to ultrafast O-N bond cleavage, as revealed by time-resolved photoelectron spectroscopy. Theoretical studies suggest that this process occurs on a femtosecond timescale.

The presence of the amino group at the 5-position of the isoxazole ring in this compound is expected to increase the electron density of the ring, potentially making it more susceptible to certain types of cleavage reactions compared to unsubstituted isoxazoles.

Analysis of Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations

The synthesis of a specifically substituted isoxazole like this compound requires careful control over selectivity.

Chemoselectivity: In the synthesis of isoxazoles from precursors with multiple reactive sites, directing the reaction to the desired functional groups is crucial. For example, when using a β-ketonitrile to synthesize an aminoisoxazole, the reaction with hydroxylamine (B1172632) can occur at either the ketone or the nitrile group. The pH of the reaction medium can be a critical factor in controlling this chemoselectivity. organic-chemistry.org

Regioselectivity: The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical dipolarophile can potentially lead to two different regioisomers. In the synthesis of 5-aminoisoxazoles from nitrile oxides and enamines, the reaction is often highly regioselective, yielding the 5-amino substituted product. researchgate.net This regioselectivity is governed by the electronic and steric properties of both the dipole and the dipolarophile. Similarly, the reaction of β-ketonitriles with hydroxylamine can yield either 3-amino- or 5-aminoisoxazoles, with the regiochemical outcome being dependent on the reaction conditions, such as pH and temperature. organic-chemistry.orgdoi.org

Stereoselectivity: When the cycloaddition reaction leads to the formation of new stereocenters, as in the synthesis of isoxazolines from alkenes, the stereoselectivity of the reaction becomes important. While the synthesis of the aromatic isoxazole ring in this compound does not directly involve the formation of stereocenters in the ring itself, stereocenters may be present in the substituents or be introduced in subsequent reactions. In the formation of isoxazolines from β-azolyl enamines, the reaction has been observed to proceed with high stereospecificity, with the stereochemistry of the enamine dictating the stereochemistry of the product. nih.gov

The table below summarizes the controlling factors for selectivity in the synthesis of aminoisoxazoles.

| Selectivity Type | Controlling Factors | Example |

| Chemoselectivity | pH, nature of functional groups | Reaction of β-ketonitriles with hydroxylamine at either the keto or nitrile group. organic-chemistry.org |

| Regioselectivity | Electronic and steric properties of reactants, reaction conditions (pH, temperature) | Formation of 5-aminoisoxazoles from nitrile oxides and enamines. researchgate.net |

| Stereoselectivity | Stereochemistry of reactants, reaction mechanism (concerted vs. stepwise) | Stereospecific formation of trans-isoxazolines from E-enamines. nih.gov |

Kinetic and Thermodynamic Profiling of Key Reaction Pathways

The outcome of a chemical reaction is often determined by the interplay between kinetic and thermodynamic control.

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest, i.e., the product of the reaction with the lowest activation energy. These reactions are typically irreversible and are often favored at lower temperatures.

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one, regardless of how fast it is formed. These reactions are generally reversible and are favored at higher temperatures, allowing the system to reach equilibrium.

The table below illustrates the general principles of kinetic versus thermodynamic control.

| Control Type | Favored Product | Reaction Conditions |

| Kinetic | Formed fastest (lowest activation energy) | Irreversible, lower temperatures |

| Thermodynamic | Most stable | Reversible, higher temperatures |

Advanced Spectroscopic Analysis and Structural Elucidation of 1 5 Aminoisoxazol 3 Yl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 1-(5-Aminoisoxazol-3-yl)propan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete structural picture.

The ¹H NMR spectrum provides the initial and most direct insight into the proton framework of a molecule. For this compound, the spectrum displays characteristic signals for the propionyl group, the isoxazole (B147169) ring proton, and the amine protons. The propionyl group gives rise to a triplet for the terminal methyl (CH₃) protons and a quartet for the adjacent methylene (B1212753) (CH₂) protons, a classic ethyl pattern resulting from spin-spin coupling. The isoxazole ring exhibits a singlet for the proton at the C4 position (H-4), and the amino group (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Detailed analysis of chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton. The methylene protons of the propionyl group are deshielded by the adjacent carbonyl group, causing them to appear at a higher chemical shift compared to the methyl protons.

Table 1: Representative ¹H NMR Data for this compound Note: Data are hypothetical and for illustrative purposes, as specific experimental values for this exact compound are not publicly available in the searched literature. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (propionyl) | ~1.2 | Triplet (t) | ~7.4 |

| CH₂ (propionyl) | ~2.9 | Quartet (q) | ~7.4 |

| H-4 (isoxazole) | ~6.5 | Singlet (s) | - |

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal. The carbonyl carbon (C=O) is significantly deshielded and appears far downfield. The carbons of the isoxazole ring (C3, C4, and C5) have characteristic chemical shifts that help confirm the ring structure. The C5 carbon, being attached to the nitrogen and the amino group, typically resonates at a very high chemical shift, while the C3 carbon, attached to the other heteroatom (oxygen) and the acyl group, also appears downfield. The carbons of the propionyl group are found in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are hypothetical and for illustrative purposes. Actual experimental values are required for definitive assignment.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~198 |

| C5 (isoxazole) | ~172 |

| C3 (isoxazole) | ~160 |

| C4 (isoxazole) | ~98 |

| CH₂ (propionyl) | ~35 |

To unequivocally assign the proton and carbon signals and to piece together the molecular structure, 2D NMR experiments are crucial. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, a cross-peak between the methyl triplet and the methylene quartet of the propionyl group would be observed, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between the H-4 signal and the C4 carbon, the CH₂ proton signal and its corresponding carbon, and the CH₃ proton signal with its carbon, solidifying the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting different fragments of the molecule. Key expected correlations would include:

The CH₂ protons of the propionyl group showing a correlation to the carbonyl carbon (²J coupling) and the C3 carbon of the isoxazole ring (³J coupling).

The H-4 proton of the isoxazole ring showing correlations to both the C3 and C5 carbons. These correlations are vital for confirming the substitution pattern on the heterocyclic ring. researchgate.net

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, for derivatives of this compound where a chiral center is introduced (for example, through substitution on the propionyl chain), NMR spectroscopy becomes a powerful tool for stereochemical assignment. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry by measuring through-space interactions between protons. Additionally, the magnitude of proton-proton coupling constants (³J) across a stereocenter can often provide conformational and stereochemical information, based on the Karplus relationship. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of this compound (C₆H₈N₂O₂) can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition. nih.govresearchgate.net

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O₂ |

| Theoretical Exact Mass [M+H]⁺ | 141.0659 g/mol |

| Experimental [M+H]⁺ | Value to be determined experimentally |

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. In the context of this compound, electron impact (EI) or electrospray ionization (ESI) mass spectrometry would reveal characteristic fragmentation patterns that provide significant insights into its structural connectivity. While specific experimental data for this exact molecule is not widely published, a predictive analysis based on the fragmentation of similar chemical moieties—such as isoxazoles, ketones, and aromatic amines—allows for a detailed hypothetical fragmentation scheme.

The primary fragmentation pathways for this compound would likely involve cleavages at the most labile bonds, influenced by the stability of the resulting fragments. Key fragmentation processes for related compounds include α-cleavage adjacent to the carbonyl group, cleavage of the isoxazole ring, and losses of small neutral molecules. nih.gov

Common fragmentation pathways observed in related α,β-unsaturated amides and ketones include the cleavage of the bond between the carbonyl carbon and the adjacent group. nih.gov For the target molecule, the most probable fragmentations are:

α-Cleavage: The bond between the carbonyl group and the ethyl group is susceptible to cleavage, leading to the loss of an ethyl radical (•C₂H₅) and the formation of a stable acylium ion containing the aminoisoxazolyl moiety.

Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and prone to scission upon ionization. This can initiate a cascade of fragmentation events, leading to various smaller charged fragments. researchgate.net

McLafferty Rearrangement: While less common for aromatic ketones, a rearrangement involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen could occur, followed by the elimination of a neutral alkene (ethene).

Loss of Neutral Molecules: Sequential losses of small, stable neutral molecules like carbon monoxide (CO) from the acylium ion are also characteristic fragmentation pathways. nih.gov

These fragmentation patterns are crucial for confirming the connectivity of the propanone group to the C3 position of the isoxazole ring and the amino group to the C5 position.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Fragmentation Pathway |

| [M-C₂H₅]⁺ | 111 | α-cleavage with loss of an ethyl radical from the propanone group. |

| [M-C₂H₅-CO]⁺ | 83 | Subsequent loss of carbon monoxide from the acylium ion. |

| [C₃H₄N₂O]⁺ | 84 | Fragmentation involving the isoxazole ring, potentially representing the protonated 5-amino-isoxazole core. |

| [C₂H₅]⁺ | 29 | Formation of the ethyl cation from α-cleavage. |

Coupled Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS) for Reaction Monitoring

Coupled techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the selective analysis of target compounds within complex matrices, such as during reaction monitoring. nih.gov This method combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry.

For monitoring the synthesis of this compound, an LC-MS/MS method would be developed to separate the target compound from starting materials, intermediates, and byproducts. The mass spectrometer, often a triple quadrupole, would be operated in Multiple Reaction Monitoring (MRM) mode. amazonaws.com In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the target compound) is selected in the first quadrupole, fragmented in the collision cell (the second quadrupole), and a specific, characteristic product ion is monitored by the third quadrupole. vedomostincesmp.ruresearchgate.net This high specificity allows for accurate quantification even at low concentrations, making it ideal for tracking reaction kinetics, determining yield, and assessing purity in real-time. researchgate.net

The development of a robust LC-MS/MS method involves optimizing several parameters, including the chromatographic conditions (column type, mobile phase composition, gradient) and mass spectrometric settings (ionization source parameters, collision energy).

Table 2: Typical LC-MS/MS Parameters for Analysis of Isoxazole Derivatives

| Parameter | Typical Setting/Value | Purpose |

| Chromatography | ||

| Column | C18 reverse-phase (e.g., 150 x 3.0 mm, 3.5 µm) vedomostincesmp.ru | Separation based on hydrophobicity. |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). vedomostincesmp.ru | To achieve efficient separation of components with varying polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | To ensure optimal chromatographic resolution and ionization efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amino group is readily protonated. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantification. |

| Precursor Ion (Q1) | m/z 141.07 ([M+H]⁺) | Selects the ion corresponding to the target molecule. |

| Product Ion (Q3) | e.g., m/z 111 or 83 | A characteristic fragment ion used for confirmation and quantification. |

| Collision Energy | Optimized experimentally | To achieve efficient fragmentation of the precursor ion. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the primary amine, the ketone, the isoxazole ring, and aliphatic C-H bonds.

Analysis of the vibrational spectrum provides direct evidence for the presence of these groups. nih.govmdpi.com The primary amine (NH₂) group typically exhibits two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region. The carbonyl (C=O) of the propanone group will produce a strong, sharp absorption band, with its exact position influenced by conjugation with the isoxazole ring. The isoxazole ring itself has several characteristic vibrations, including C=N, C=C, and N-O stretching modes. researchgate.netrjpbcs.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | Ethyl Group (-CH₂CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Ketone (conjugated) | 1670 - 1690 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C=N Stretch | Isoxazole Ring | ~1600 researchgate.net | Medium |

| C=C Stretch | Isoxazole Ring | 1450 - 1550 | Medium |

| N-O Stretch | Isoxazole Ring | ~1150 rjpbcs.com | Medium |

| C-N Stretch | Amino-Isoxazole | ~1270 rjpbcs.com | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. uobabylon.edu.iq The spectrum of this compound is dominated by the electronic transitions associated with its conjugated system, which includes the isoxazole ring and the α,β-unsaturated ketone moiety.

The primary electronic transitions expected are π → π* and n → π*. cutm.ac.inlibretexts.org

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and typically result in strong absorption bands. The extended conjugation in the molecule will shift this absorption to a longer wavelength (bathochromic shift) compared to non-conjugated systems.

n → π Transitions:* These are lower-energy transitions that involve promoting a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are generally of much lower intensity than π → π* transitions. cutm.ac.in

The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. Its lone pair of electrons can participate in resonance with the isoxazole ring, further extending the conjugated system and causing a bathochromic shift of the π → π* transition. cutm.ac.in The position of the absorption maximum (λ_max) can also be influenced by the polarity of the solvent. globalresearchonline.net

Table 4: Expected Electronic Transitions in the UV-Vis Spectrum of this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range (nm) | Relative Intensity (ε) |

| π → π | π (C=C, C=N) → π (C=C, C=N, C=O) | 250 - 350 | High |

| n → π | n (O, N) → π (C=O, C=N) | 300 - 400 | Low |

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecule's constitution, configuration, and conformation in the solid state. nih.govmdpi.com

While the specific crystal structure of this compound has not been reported, analysis of related heterocyclic structures provides a clear expectation of the data that would be obtained. researchgate.netresearchgate.netnih.gov The analysis would confirm the planarity of the isoxazole ring and provide exact geometric parameters. For instance, microwave spectroscopy studies of isoxazole itself have determined precise bond lengths and angles for the core ring structure. researchgate.net Furthermore, X-ray diffraction would reveal the conformation of the propanoyl side chain relative to the ring and detail the intermolecular interactions, such as hydrogen bonds formed by the amino group, which dictate the crystal packing arrangement. nih.gov This information is invaluable for understanding the molecule's solid-state properties and potential interactions.

Table 5: Typical Isoxazole Ring Bond Lengths and Angles from Spectroscopic and Crystallographic Data

| Parameter | Value (Based on Isoxazole researchgate.net) |

| Bond Lengths (Å) | |

| O(1)–N(2) | 1.399 |

| N(2)–C(3) | 1.309 |

| C(3)–C(4) | 1.425 |

| C(4)–C(5) | 1.356 |

| C(5)–O(1) | 1.344 |

| **Bond Angles (°) ** | |

| C(5)–O(1)–N(2) | 108.8 |

| O(1)–N(2)–C(3) | 105.3 |

| N(2)–C(3)–C(4) | 112.3 |

| C(3)–C(4)–C(5) | 103.0 |

| C(4)–C(5)–O(1) | 110.6 |

Computational and Theoretical Chemistry Studies of 1 5 Aminoisoxazol 3 Yl Propan 1 One

Solvent Effects on Molecular Structure and Reactivity through Continuum Models (e.g., COSMO)

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies of 1-(5-Aminoisoxazol-3-yl)propan-1-one . Specifically, there are no published research articles detailing the effects of solvents on the molecular structure and reactivity of this compound using continuum models such as the Conductor-like Screening Model (COSMO) or other similar methodologies.

While computational studies are prevalent for various isoxazole (B147169) derivatives to elucidate their biological activities and physicochemical properties, research focusing on the specific molecule This compound is notably absent. Theoretical investigations into solvent effects are crucial for understanding reaction mechanisms, predicting stability, and interpreting spectroscopic data in different chemical environments. The lack of such studies for this particular compound means that no data on its behavior in various solvents, as predicted by theoretical models, can be presented.

Therefore, it is not possible to provide detailed research findings or data tables concerning the solvent effects on the molecular structure and reactivity of This compound based on continuum models. This represents an area where future computational research could provide valuable insights into the chemical nature of this compound.

The Versatile Role of this compound in Synthetic Chemistry and Material Science

The chemical compound this compound is a multifaceted molecule whose structural features make it a valuable building block in various fields of chemical research. This article explores its significance as a synthetic intermediate, its application in the generation of molecular diversity, its role in the construction of complex heterocyclic frameworks, and its potential in the development of novel materials.

Role As a Synthetic Intermediate and in Diversity Oriented Synthesis Dos Research

The unique arrangement of functional groups in 1-(5-Aminoisoxazol-3-yl)propan-1-one—a primary amino group, a ketone, and the isoxazole (B147169) ring—renders it a highly versatile platform for chemical synthesis.

The this compound scaffold serves as a valuable chemical synthon, a molecular fragment used as a building block in the synthesis of more complex molecules. The reactivity of this compound can be directed to its various functional groups, allowing for a range of chemical transformations. 5-Aminoisoxazoles are recognized as important intermediates in medicinal chemistry. organic-chemistry.orgnih.gov The amino group can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. libretexts.orglibretexts.org Furthermore, chemoselective reactions involving the amino group of 5-aminoisoxazoles with α-diazocarbonyl compounds have been reported to yield either N-isoxazole amides or α-amino acid derivatives, depending on the reaction conditions. nih.gov

The propan-1-one side chain offers another site for chemical modification. The ketone's α-carbon can be functionalized, and the carbonyl group itself can participate in reactions such as reductions, reductive aminations, and additions of organometallic reagents. The isoxazole ring, an electron-rich azole, also contributes to the molecule's reactivity, particularly in cycloaddition reactions and potential ring-opening transformations under specific conditions like UV irradiation. wikipedia.org The synthesis of 5-aminoisoxazoles from the reaction of thiocarbamoylcyanoacetates with hydroxylamine (B1172632) highlights the accessibility of this class of compounds. researchgate.net

Table 1: Potential Reactions of this compound as a Synthon

| Reactive Site | Reaction Type | Potential Products |

| 5-Amino group | Acylation | N-acylated derivatives |

| 5-Amino group | N-H Insertion | α-Amino acid derivatives |

| Propan-1-one | Condensation | Schiff bases, enamines |

| Propan-1-one | Reduction | Secondary alcohols |

| Isoxazole Ring | Cycloaddition | Fused heterocyclic systems |

Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.com The this compound scaffold is an ideal candidate for inclusion in DOS libraries due to its multiple points of diversification. By systematically modifying the amino group, the ketone, and the isoxazole ring, a vast array of analogues can be generated from a single starting material.

The application of aminoazoles in DOS has been demonstrated as a powerful approach to generate novel heterocyclic compounds. frontiersin.orgnih.gov The structural and functional diversity that can be achieved by employing synthons like this compound is crucial for exploring new areas of chemical space and identifying molecules with novel biological activities. The ability to precisely control the synthesis of different types of imidazo[2,1-a]isoquinolines by choosing appropriate coupling partners showcases the power of DOS in creating molecular diversity. rsc.org

The this compound moiety can be a precursor for the synthesis of a variety of complex heterocyclic systems. The inherent reactivity of the aminoisoxazole core allows it to be used in the construction of fused ring systems. For example, the amino group can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic frameworks. nih.gov Fused isoxazoles are known to possess a wide range of biological activities, making their synthesis an important area of research. mdpi.com

One potential application of this scaffold is in the synthesis of pyrazolo[3,4-d]isoxazoles, which can be envisioned through a condensation reaction of the ketone with a hydrazine, followed by cyclization. The synthesis of pyrrolo[3,4-d]isoxazoles through 1,3-dipolar cycloaddition reactions further illustrates the utility of isoxazole derivatives in constructing complex heterocycles. researchgate.net The regioselective synthesis of substituted isoxazoles is a key aspect in building such complex molecules. organic-chemistry.orgnih.gov

Table 2: Examples of Complex Heterocyclic Systems Potentially Derived from this compound

| Precursor Scaffold | Reaction Type | Resulting Heterocyclic System |

| 3-Acyl-5-aminoisoxazole | Condensation with Hydrazine | Pyrazolo[3,4-d]isoxazole |

| 5-Aminoisoxazole | Intramolecular Cyclization | Fused Isoxazolo-pyrimidine |

| Isoxazole Derivative | 1,3-Dipolar Cycloaddition | Pyrrolo[3,4-d]isoxazole |

The isoxazole ring is not only a key feature in biologically active molecules but also a component in the design of functional organic materials. While research in this area is still emerging, the structural modification of this compound opens up possibilities for its use in material science. Isoxazole derivatives have been investigated for their potential applications in polymers and semiconductors. researchgate.net

For instance, the amino and keto groups of this compound could be utilized for polymerization reactions. Condensation polymerization could lead to the formation of polyesters or polyamides containing the isoxazole moiety in the polymer backbone. libretexts.org Such polymers may exhibit interesting thermal and electronic properties. The synthesis of conductive polymers, such as polypyrrole, often involves the polymerization of monomeric units, and isoxazole-containing monomers could potentially lead to new conductive materials with unique properties. semanticscholar.org Furthermore, the incorporation of isoxazole units into liquid crystalline structures has been explored, suggesting that derivatives of this compound could be designed to exhibit liquid crystalline phases. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.